2-(4-Chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
2-(4-Chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that features a chlorophenoxy group attached to an oxolane ring with hydroxymethyl and diol functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the reaction of 4-chlorophenol with an appropriate oxolane precursor under controlled conditions. The reaction may include steps such as chlorination, hydroxylation, and cyclization to form the desired oxolane ring structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the oxolane ring or the chlorophenoxy group.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Modified oxolane ring structures or dechlorinated products.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(4-Methylphenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(4-Nitrophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
2-(4-Chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions and reactivity compared to its analogs with different substituents on the phenoxy group.
Properties
CAS No. |
64503-53-3 |
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Molecular Formula |
C11H13ClO5 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5H2 |
InChI Key |
IQZCEOJXPCSWOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(O2)CO)O)O)Cl |
Origin of Product |
United States |
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